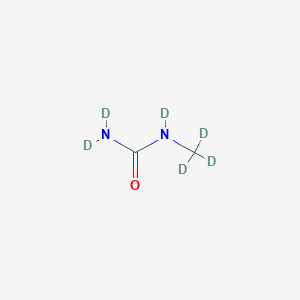
N-Acetyl-D-glucosamine-13C,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a monosaccharide derivative of glucose, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . These isotopic labels make it particularly useful in various scientific research applications, including metabolic studies and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C,15N typically involves the incorporation of isotopically labeled precursors into the N-Acetyl-D-glucosamine molecule. One common method is to start with glucose labeled with carbon-13 and nitrogen-15, followed by acetylation and amination reactions to introduce the acetyl and amino groups .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods due to their efficiency and specificity. For example, chitin, a natural polymer found in the exoskeletons of crustaceans, can be enzymatically hydrolyzed to produce N-Acetyl-D-glucosamine, which is then isotopically labeled .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-glucosamine-13C,15N undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace the amino group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce N-Acetyl-D-glucosaminic acid, while reduction can regenerate N-Acetyl-D-glucosamine .
Applications De Recherche Scientifique
N-Acetyl-D-glucosamine-13C,15N is widely used in scientific research due to its isotopic labels, which allow for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism
Biology: Employed in studies of glycosylation processes and the role of glycoproteins in cellular functions
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of drugs that interact with glycoproteins
Industry: Applied in the production of isotopically labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of N-Acetyl-D-glucosamine-13C,15N involves its incorporation into glycoproteins and other biomolecules. It participates in glycosylation processes, where it is added to proteins and lipids to form glycoproteins and glycolipids. These glycosylated molecules play crucial roles in cellular signaling, adhesion, and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-D-glucosamine: The unlabeled version of the compound, commonly used in similar applications but without the isotopic tracking capabilities.
N-Acetyl-D-glucosamine-13C: Labeled only with carbon-13, used for specific studies requiring carbon tracking
N-Acetyl-D-glucosamine-15N: Labeled only with nitrogen-15, used for studies requiring nitrogen tracking
Uniqueness
N-Acetyl-D-glucosamine-13C,15N is unique due to its dual isotopic labeling, which allows for simultaneous tracking of both carbon and nitrogen atoms. This dual labeling provides more comprehensive data in metabolic studies and enhances the accuracy of quantification in various research applications .
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,9+1 |
Clé InChI |
MBLBDJOUHNCFQT-SFVRJIQOSA-N |
SMILES isomérique |
CC(=O)[15NH][C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


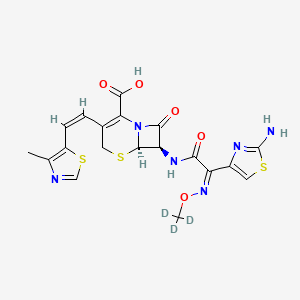
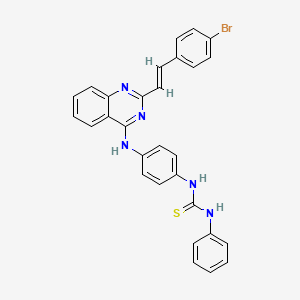
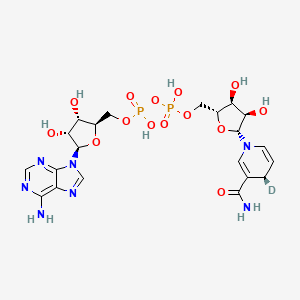
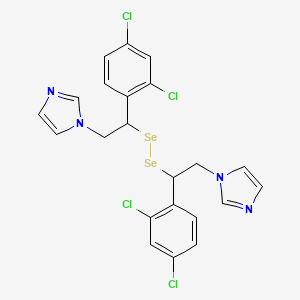
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
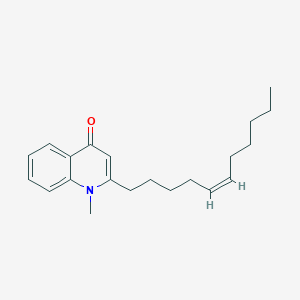
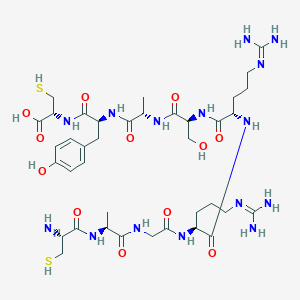
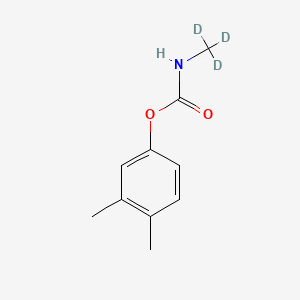
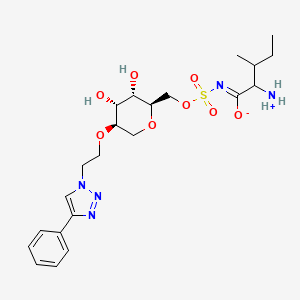
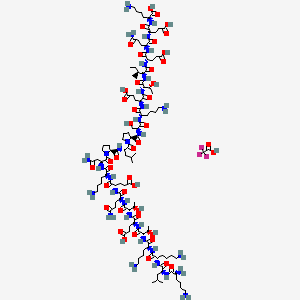
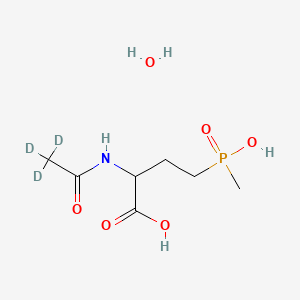
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
